

# The Pivotal Role of C14-490 in Advanced Lipid Nanoparticle-Mediated Gene Delivery

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## Compound of Interest

Compound Name: **C14-490**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has revolutionized the landscape of modern medicine. Central to the success of these modalities is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the cargo from degradation and facilitate its entry into target cells. A key component in the formulation of potent LNPs is the ionizable cationic lipid. This technical guide delves into the function and application of a specific, highly effective ionizable lipid, **C14-490**, in the context of LNP-mediated gene delivery. **C14-490** has demonstrated significant promise, particularly in the challenging application of in utero gene editing of hematopoietic stem cells (HSCs).[\[1\]](#)[\[2\]](#)[\[3\]](#) This document will provide a comprehensive overview of **C14-490**'s function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

## Core Function of C14-490 in Lipid Nanoparticles

**C14-490** is an ionizable cationic lipid that plays a multifaceted role in the efficacy of LNPs for nucleic acid delivery.[\[2\]](#)[\[3\]](#) Its primary functions are:

- Nucleic Acid Encapsulation: During the formulation process, which typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo, the amine groups of **C14-490** become protonated. This positive charge

allows for electrostatic interaction with the negatively charged phosphate backbone of mRNA or sgRNA, leading to the formation of the LNP core and efficient encapsulation of the genetic payload.[\[4\]](#)

- **Endosomal Escape:** After cellular uptake of the LNP via endocytosis, the endosome matures and its internal pH drops. The pKa of **C14-490**, which is 5.94, is critical in this step.[\[2\]](#)[\[3\]](#) In the acidic environment of the late endosome, **C14-490** becomes fully protonated. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated or, in the case of gene editing machinery, translocate to the nucleus.[\[5\]](#)
- **Biocompatibility:** At physiological pH (around 7.4), **C14-490** is largely neutral.[\[5\]](#) This is a crucial feature that reduces the toxicity associated with permanently cationic lipids, which can cause membrane disruption and other adverse effects.[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

The performance of **C14-490**-containing LNPs has been characterized by several key quantitative parameters. The following tables summarize this data from various studies.

Table 1: Physicochemical Properties of **C14-490**

Parameter	Value	Reference
pKa	5.94	<a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Formulation Composition of **C14-490** LNPs

Formulation	C14-490 (mol%)	DOPE (mol%)	Cholesterol (mol%)	C14- PEG2000 (mol%)	Reference
A0 (unoptimized)	35	46.5	16	2.5	<a href="#">[1]</a>
B5 (optimized)	Optimized ratios from DOE	Optimized ratios from DOE	Optimized ratios from DOE	Optimized ratios from DOE	<a href="#">[1]</a>

Note: Specific molar ratios for the optimized B5 formulation were determined through Design of Experiments (DOE) and were shown to have increasing molar fraction of ionizable lipid and decreasing molar fractions of phospholipid, cholesterol, and PEG compared to the A0 formulation.[\[1\]](#)

Table 3: Physicochemical Characteristics of **C14-490** LNP

LNP Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Reference
Untargeted LNPs	~100	< 0.2	> 95%	<a href="#">[1]</a>
Targeted LNPs (with CD45 F(ab')2)	~120	< 0.2	> 95%	<a href="#">[1]</a>

Table 4: In Vitro and In Vivo Performance of **C14-490** LNP

Experiment	Formulation	Result	Reference
In vitro gene editing in HepG2-GFP cells	A1, A11, A14 (from Library A)	Greater gene editing than A0	<a href="#">[1]</a>
In vitro gene editing in Jurkat-GFP cells	B5	8-fold enhancement in gene editing relative to A0	<a href="#">[1]</a>
In utero gene editing in fetal liver	B5	3-fold greater insertions and deletions (indels) compared to A0	<a href="#">[1]</a>
In vitro mRNA delivery to Jurkat cells	Targeted LNPs	8-fold improvement in functional mRNA delivery relative to untargeted LNPs	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of C14-490 Ionizable Lipid

The synthesis of **C14-490** is achieved through a previously described method.[\[1\]](#)

- Reactants:
  - 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, from Enamine)
  - 1,2-epoxytetradecane (denoted as C14, from MilliporeSigma)
- Procedure:
  1. Combine the '490' amine core with an excess of 'C14' epoxide in a 4 mL glass scintillation vial containing a magnetic stir bar.
  2. Heat the reaction mixture at 80 °C for 2 days with continuous stirring.
  3. Transfer the reaction product to a Rotovapor R-300 for solvent evaporation.

4. Purify the resulting lipid product using a CombiFlash Nextgen 300+ chromatography system to separate the lipid fractions.[\[1\]](#)

## Formulation of C14-490 LNPs

The formulation of **C14-490** LNPs is accomplished using a microfluidic mixing technique.[\[1\]](#)

- Preparation of Organic Phase:

1. Dissolve **C14-490**, cholesterol (MilliporeSigma), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE, Avanti Polar Lipids), and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti Polar Lipids) in ethanol.
2. For the unoptimized A0 formulation, the molar ratio is 35:46.5:16:2.5 (**C14-490:DOPE:Cholesterol:C14-PEG2000**).[\[1\]](#)
3. For targeted LNPs, a C18-PEG2K-maleimide linker is also included in the organic phase.[\[1\]](#)

- Preparation of Aqueous Phase:

1. Dissolve the nucleic acid cargo (e.g., SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in a 10 mM citrate buffer (pH 3.0).[\[1\]](#)[\[8\]](#)

- Microfluidic Mixing:

1. Combine the organic and aqueous phases using a herringbone microfluidic device for chaotic mixing.[\[1\]](#) This rapid mixing process leads to the self-assembly of the lipids and nucleic acids into LNPs.

- Purification and Concentration:

1. Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated components.
2. Concentrate the LNPs as needed using appropriate methods.

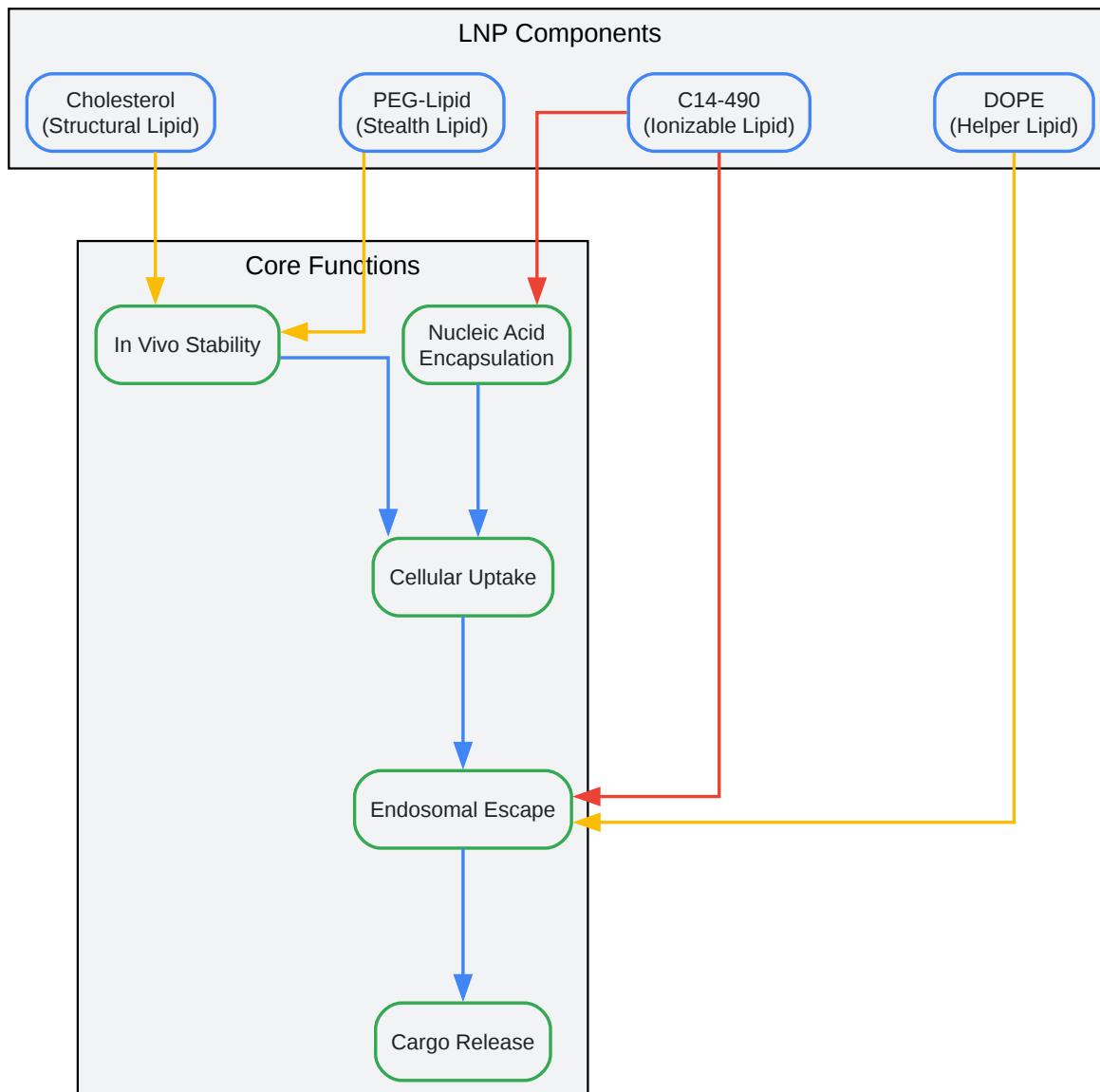
## Characterization of C14-490 LNPs

Standard physicochemical characterization of the formulated LNPs is essential.[\[1\]](#)

- Size and Polydispersity Index (PDI):
  - Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency:
  - Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100. The encapsulation efficiency is calculated as:  $((\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}) * 100$ .[\[9\]](#)

## Visualizations

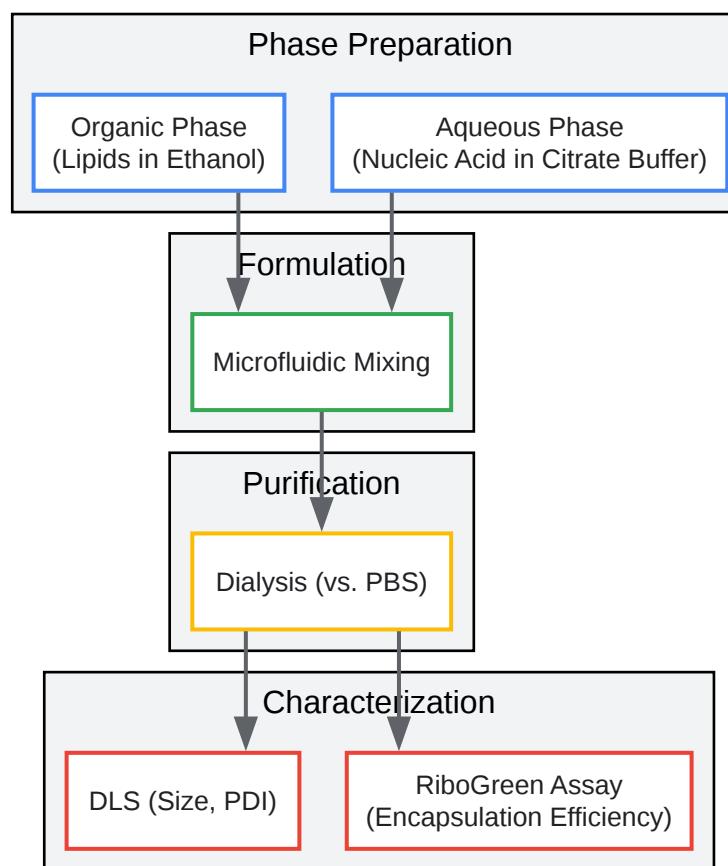
### Logical Relationship of LNP Components and Function



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Caption: Logical relationship of LNP components to their core functions.

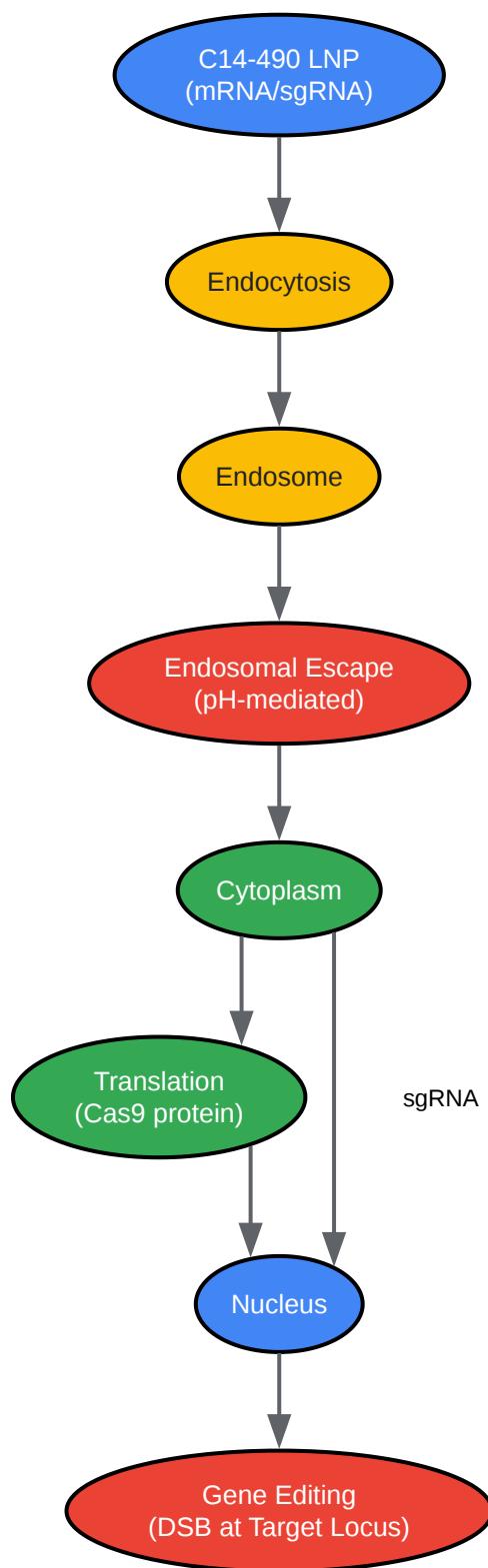
## Experimental Workflow for LNP Formulation and Characterization



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Caption: Experimental workflow for LNP formulation and characterization.

## Cellular Delivery and Gene Editing Pathway



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Caption: Cellular pathway of LNP-mediated gene editing.

## Conclusion

**C14-490** is a potent ionizable cationic lipid that is integral to the development of advanced LNP-based gene delivery systems. Its well-defined pKa and structural properties enable efficient encapsulation of nucleic acids and, critically, their subsequent release from the endosome into the cytoplasm. The optimization of LNP formulations containing **C14-490** has led to significant improvements in gene editing efficiency, both *in vitro* and in the challenging *in vivo* context of fetal hematopoietic stem cells. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the power of **C14-490** in their own LNP formulations. As the field of genetic medicine continues to advance, the rational design and optimization of LNP components like **C14-490** will remain a cornerstone of therapeutic innovation.

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